An In-depth Technical Guide to Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate
An In-depth Technical Guide to Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate, a fluorinated aromatic carboxylic acid ester. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a self-validating and authoritative resource for professionals in chemical synthesis and drug development.
Introduction and Strategic Importance
Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl-substituted phenyl ring linked to an ethyl propanoate chain, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide will delve into the synthesis, physicochemical properties, and potential applications of this compound, providing a foundational understanding for its use in research and development.
Physicochemical Properties and Structural Characterization
While specific experimental data for Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is not widely available in public literature, its properties can be reliably predicted based on its structural analogues, such as Ethyl 3-phenylpropanoate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| CAS Number | Not readily available | The absence of a prominent CAS number suggests it is a research chemical rather than a common commercial product. |
| Molecular Formula | C₁₂H₁₃F₃O₂ | Based on its chemical structure. |
| Molecular Weight | 246.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to other ethyl esters of phenylpropanoic acids. |
| Boiling Point | > 250 °C | Expected to be higher than Ethyl 3-phenylpropanoate (247-249 °C) due to the increased molecular weight and polarity from the CF₃ group.[1] |
| Density | ~1.2 g/mL | Higher than Ethyl 3-phenylpropanoate (~1.1 g/mL) due to the presence of the dense trifluoromethyl group.[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water. | Typical for esters of this nature. |
Spectroscopic Characterization: The identity and purity of synthesized Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate would be confirmed using standard spectroscopic techniques:
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¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the propanoate chain (two triplets), and the aromatic protons on the disubstituted benzene ring (two doublets).
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¹³C NMR: Would display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons, including the carbon attached to the trifluoromethyl group.
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¹⁹F NMR: A singlet would be observed, characteristic of the CF₃ group.
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IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester (~1730 cm⁻¹), C-O stretches, and C-F stretches.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 246.22, along with characteristic fragmentation patterns.
Synthesis Methodologies: A Rationale-Driven Approach
There are two primary, logical synthetic pathways to obtain Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate. The choice between them depends on the availability of starting materials and desired scale.
Pathway A: Fischer Esterification of 3-(4-(Trifluoromethyl)phenyl)propanoic Acid
This is a classic and reliable method for ester synthesis. The underlying principle is the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Workflow Diagram: Fischer Esterification
Caption: Fischer Esterification Workflow.
Detailed Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (5-10 eq), which serves as both a reactant and the solvent.
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Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[2][3]
-
Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of ethanol helps to drive the equilibrium towards the product side (Le Chatelier's principle).
-
Workup: After cooling, the reaction mixture is typically diluted with water and neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude ester is then purified by vacuum distillation or column chromatography to yield the final product.
Pathway B: Catalytic Hydrogenation of Ethyl 4-(Trifluoromethyl)cinnamate
This method is advantageous if the corresponding cinnamate ester is more readily available. The core of this process is the reduction of the carbon-carbon double bond in the cinnamate backbone.
Workflow Diagram: Catalytic Hydrogenation
Caption: Catalytic Hydrogenation Workflow.
Detailed Experimental Protocol:
-
Reaction Setup: In a hydrogenation flask, dissolve Ethyl 4-(trifluoromethyl)cinnamate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%). Palladium is a highly effective catalyst for the hydrogenation of alkenes.[4][5]
-
Hydrogenation: The flask is connected to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator) and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude product. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Potential Applications in Research and Drug Development
While specific applications for Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate are not extensively documented, its structural motifs suggest several promising areas of investigation:
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Intermediate in Pharmaceutical Synthesis: This compound is a valuable building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further chemical modifications. The trifluoromethylphenyl group is present in numerous pharmaceuticals, and this intermediate could be used in the synthesis of novel drug candidates. For instance, related trifluoromethylphenyl structures are key components in neuroprotective agents.[6]
-
Agrochemical Research: The trifluoromethyl group is known to enhance the biological activity and stability of agrochemicals. This compound could serve as a precursor for the development of new herbicides, insecticides, or fungicides.
-
Materials Science: Fluorinated compounds often exhibit unique properties such as hydrophobicity and thermal stability, making them useful in the development of specialty polymers, liquid crystals, and other advanced materials.
Safety and Handling
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: May cause respiratory irritation. Avoid breathing vapors.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.
Conclusion
Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a synthetically accessible compound with significant potential as an intermediate in pharmaceutical and agrochemical research. While direct experimental data is limited, its properties and reactivity can be reliably inferred from related structures. The synthetic routes outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation in a laboratory setting. Further research into the biological activities and material properties of this and related compounds is warranted.
References
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PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. National Center for Biotechnology Information. [Link]
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ChemSrc. Ethyl 3-phenylpropanoate. [Link]
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The Good Scents Company. ethyl 3-(2-furyl) propanoate. [Link]
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Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. [Link]
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ChemSynthesis. ethyl 3-phenylpropanoate. [Link]
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ResearchGate. (2006). Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst. [Link]
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MacKenzie, I. (2020, June 12). Hydrogenation of Ethyl Cinnamate. YouTube. [Link]
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CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. [Link]
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National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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Hrčak. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
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ResearchGate. (2020). Ethyl cinnamate is the result of esterification of cinnamic acid - ethanol with concentrated sulfuric acid as catalyst. [Link]
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Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]
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Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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